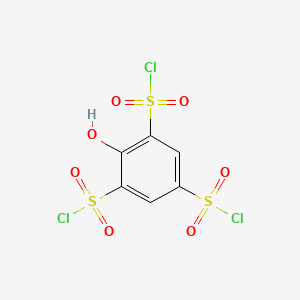
3-Fluoro-6-trifluoromethylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-6-trifluoromethylpyridazine is a chemical compound with the CAS Number: 1206524-32-4. It has a molecular weight of 166.08 and its IUPAC name is 3-fluoro-6-(trifluoromethyl)pyridazine .
Molecular Structure Analysis
The molecular formula of this compound is C5H2F4N2 . The InChI code for this compound is 1S/C5H2F4N2/c6-4-2-1-3(10-11-4)5(7,8)9/h1-2H .Wissenschaftliche Forschungsanwendungen
3F-6TMP has been widely studied for its potential applications in the laboratory. It has been used as a reagent for the synthesis of various organic compounds, such as pyridazines, pyridines, and pyrimidines. It has also been used as a catalyst for the synthesis of heterocyclic compounds. Additionally, 3F-6TMP has been used in the synthesis of fluorescent materials, such as fluorescent dyes, polymers, and nanoparticles. Furthermore, 3F-6TMP has been used in the synthesis of pharmaceuticals, such as anti-tumor drugs, antibiotics, and anti-inflammatory agents.
Wirkmechanismus
The mechanism of action of 3F-6TMP is not yet fully understood. However, it is believed to act as an electron-rich nucleophile in organic reactions. This allows it to act as a catalyst in the formation of various organic compounds. Additionally, 3F-6TMP has been shown to be a strong acid, which may explain its ability to catalyze the formation of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3F-6TMP have not yet been extensively studied. However, some studies have shown that 3F-6TMP has antioxidant properties, which may be beneficial in the prevention of certain diseases. Additionally, 3F-6TMP has been shown to have anti-inflammatory and anti-tumor activity, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3F-6TMP in laboratory experiments is its versatility. It can be used as a reagent for the synthesis of various organic compounds, as a catalyst for the formation of heterocyclic compounds, and as a fluorescent material. Additionally, 3F-6TMP is relatively easy to synthesize and is relatively inexpensive. However, one limitation of using 3F-6TMP in laboratory experiments is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
The future directions of 3F-6TMP research are numerous. One potential direction is to further explore its potential applications in the synthesis of pharmaceuticals, such as anti-tumor drugs, antibiotics, and anti-inflammatory agents. Additionally, further research could be conducted to determine the biochemical and physiological effects of 3F-6TMP, as well as its potential therapeutic applications. Additionally, further research could be conducted to explore the potential of 3F-6TMP as a fluorescent material, such as in the synthesis of fluorescent dyes, polymers, and nanoparticles. Finally, further research could be conducted to explore the potential of 3F-6TMP as a catalyst for the synthesis of heterocyclic compounds.
Synthesemethoden
The synthesis of 3F-6TMP can be achieved through a variety of methods. One of the most commonly used methods is the reaction of 4-fluorobenzaldehyde with trifluoromethylthiourea in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 3F-6TMP. Another method involves the reaction of 4-fluorobenzaldehyde with trifluoromethylsulfonyl chloride in the presence of a base, such as potassium carbonate. This reaction also results in the formation of 3F-6TMP.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-fluoro-6-(trifluoromethyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F4N2/c6-4-2-1-3(10-11-4)5(7,8)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTVLUVYRMLAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B6351355.png)


![tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate](/img/structure/B6351365.png)
![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B6351383.png)




![6-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6351414.png)